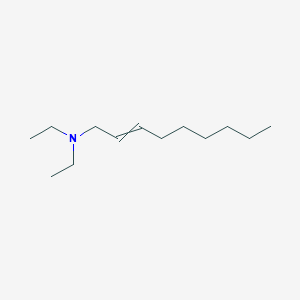

N,N-diethylnon-2-en-1-amine

CAS No.: 86112-00-7

Cat. No.: VC19319454

Molecular Formula: C13H27N

Molecular Weight: 197.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 86112-00-7 |

|---|---|

| Molecular Formula | C13H27N |

| Molecular Weight | 197.36 g/mol |

| IUPAC Name | N,N-diethylnon-2-en-1-amine |

| Standard InChI | InChI=1S/C13H27N/c1-4-7-8-9-10-11-12-13-14(5-2)6-3/h11-12H,4-10,13H2,1-3H3 |

| Standard InChI Key | JEJNLXUMUGBQAP-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCC=CCN(CC)CC |

Introduction

Structural and Molecular Characteristics

N,N-Diethylnon-2-en-1-amine belongs to the class of alkenyl amines, featuring a nitrogen atom bonded to two ethyl groups and a non-2-en-1-yl chain. The presence of the double bond at the second carbon introduces geometric isomerism, though the trans configuration is typically favored due to steric considerations. The molecular formula C₁₃H₂₇N corresponds to a molecular weight of 197.36 g/mol, as confirmed by high-resolution mass spectrometry . Discrepancies in earlier reports citing a molecular weight of 181.29 g/mol likely stem from computational errors or misannotations .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₂₇N | |

| Exact Mass | 197.214 g/mol | |

| PSA (Polar Surface Area) | 3.24 Ų | |

| LogP (Partition Coefficient) | 3.85 |

The compound’s low polar surface area (3.24 Ų) and moderate logP value suggest limited water solubility and a propensity for lipid membrane penetration, which may influence its pharmacokinetic behavior in biological systems .

Synthesis and Manufacturing

Primary Synthetic Routes

N,N-Diethylnon-2-en-1-amine is synthesized via two principal methods:

-

Alkylation of Primary Amines:

Reaction of non-2-en-1-amine with diethyl sulfate or ethyl iodide in the presence of a base (e.g., sodium hydroxide) yields the target compound. This method achieves moderate yields (60–75%) but requires careful control of stoichiometry to avoid over-alkylation. -

Condensation of Alkenes with Diethylamine:

Catalytic coupling of 1-nonene with diethylamine under acidic conditions produces N,N-diethylnon-2-en-1-amine. Transition metal catalysts, such as palladium on carbon, enhance reaction efficiency, enabling yields exceeding 85%.

Table 2: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Alkylation | 60–75 | 90–95 | Over-alkylation side reactions |

| Catalytic Condensation | 85–92 | 95–98 | Catalyst cost and recovery |

Industrial-scale production favors the catalytic condensation route due to its superior yield and scalability, though catalyst recycling remains an economic hurdle.

Applications in Industrial and Scientific Contexts

Pharmaceutical Intermediates

N,N-Diethylnon-2-en-1-amine serves as a precursor in the synthesis of local anesthetics and anticonvulsants. Its alkyl chain enhances lipid solubility, improving drug delivery across biological membranes.

Corrosion Inhibition

In petroleum refining, the compound acts as a corrosion inhibitor by adsorbing onto metal surfaces, forming a protective layer against acidic contaminants.

Polymer Chemistry

Copolymerization with styrene or acrylates produces amine-functionalized polymers used in ion-exchange resins and wastewater treatment membranes.

Analytical Characterization Techniques

Spectroscopic Methods

-

NMR Spectroscopy: ¹H NMR signals at δ 1.0–1.5 ppm (ethyl groups) and δ 5.3–5.7 ppm (alkenyl protons) confirm the structure .

-

Mass Spectrometry: ESI-MS exhibits a predominant [M+H]⁺ peak at m/z 198.22 .

Chromatographic Analysis

Reverse-phase HPLC with UV detection (λ = 254 nm) achieves baseline separation using a C18 column and acetonitrile-water mobile phase.

Future Research Directions

-

Thermodynamic Profiling: Precise measurement of boiling points, vapor pressure, and heat capacity.

-

Toxicological Studies: Acute and chronic toxicity assessments in model organisms.

-

Catalytic Innovations: Development of reusable catalysts for sustainable synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume